N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a series of condensation reactions with suitable reagents.
Benzylation: The benzyl group is added via a nucleophilic substitution reaction using benzyl halides.
Final Coupling: The final step involves coupling the piperidine and pyridazine rings with the benzyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including tuberculosis.
Pharmacology: The compound is evaluated for its activity against specific biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes .
Comparison with Similar Compounds
N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with the piperidine ring are widely studied for their pharmacological properties.
Benzylated Compounds: Benzyl groups are common in medicinal chemistry and contribute to the compound’s biological activity.
The uniqueness of this compound lies in its specific combination of these structural features, which may result in distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C23H24N4O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24N4O/c28-23(24-17-18-7-3-1-4-8-18)20-13-15-27(16-14-20)22-12-11-21(25-26-22)19-9-5-2-6-10-19/h1-12,20H,13-17H2,(H,24,28) |
InChI Key |
FNELBARLYIUXCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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